Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]-
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Overview
Description
Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- is a chemical compound with a complex structure that includes a benzoic acid core substituted with a bromine atom and an ethoxy-dioxopropyl-amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- typically involves multiple steps. One common method starts with the bromination of benzoic acid to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzoic acid core.
Esterification and Amidation: These reactions are crucial in the synthesis and modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, ethyl chloroformate for esterification, and amines for amidation. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- involves its interaction with molecular targets and pathways. The bromine atom and the ethoxy-dioxopropyl-amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but with an amino group instead of the ethoxy-dioxopropyl-amino group.
5-Bromoanthranilic acid: Another related compound with different substituents on the benzoic acid core.
Uniqueness
Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO5/c1-2-19-11(16)6-10(15)14-9-4-3-7(13)5-8(9)12(17)18/h3-5H,2,6H2,1H3,(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUFEYAOSDZFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350481 |
Source
|
Record name | Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113117-47-8 |
Source
|
Record name | Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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